molecular formula C19H14ClFN4O B2434431 1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941884-34-0

1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2434431
CAS RN: 941884-34-0
M. Wt: 368.8
InChI Key: OKEXMYQSHWAWCN-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a chemical compound with the molecular formula C19H14ClFN4O . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been explored in various studies. For instance, one study used isoxazolo-[3,4-d]-pyridazin-7-(6H)-one and its corresponding open derivatives as simplified substrates for the synthesis of new aldose reductase inhibitors . Another study reported the serendipitous formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyridazin-7(6H)-one core, which is substituted at various positions. The 1-position is substituted with a 3-chlorophenyl group, the 6-position with a 3-fluorobenzyl group, and the 4-position with a methyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis. The formation of the pyridazinone core typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Physical And Chemical Properties Analysis

The compound has an average mass of 368.792 Da and a mono-isotopic mass of 368.084015 Da .

Scientific Research Applications

GPR39 Agonist Discovery

The compound 1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one shows structural similarities with compounds identified as novel GPR39 agonists in research. These compounds, including LY2784544 and GSK2636771, were found through unbiased small-molecule-based screening and displayed probe-dependent and pathway-dependent allosteric modulation by zinc concentrations. This suggests a potential application of the compound in studying G protein-coupled receptors and the role of zinc as an allosteric modulator (Sato et al., 2016).

Dye Synthesis for Polyester Fabrics

Derivatives of pyridazine compounds, closely related to the queried compound, have been utilized in the synthesis of disperse dyes for polyester fabrics. These dyes, derived from compounds like 6-methyl-3, 4-diphenyl-7-(2-phenylhydrazono) pyrimido[1', 2':1, 5]pyrazolo[3,4- c ]pyridazin-8(7H)-one, show a range of hues from orange-yellow to orange-red and have been assessed for their absorption spectral characteristics and fastness properties (Deeb et al., 2014).

Pyrazole Derivative Synthesis

The compound is part of the pyrazole derivative family, which has been extensively studied. For instance, the synthesis of new derivatives of 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid involves reactions with various reagents, leading to compounds used in pharmaceutical research. The synthesized compounds have been characterized by several spectroscopic methods, suggesting potential for further chemical and pharmacological investigations (Kasımoğulları et al., 2010).

Antibacterial and Anticancer Applications

Similar pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer activities. Notably, certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, alongside excellent antimicrobial properties. This indicates the potential of the queried compound in contributing to the development of new therapeutic agents (Hafez et al., 2016).

Future Directions

Future research could explore the pharmacological activities of this compound and its derivatives, as well as their potential applications in drug development. The synthesis of new derivatives and the investigation of their biological activities could also be areas of interest .

properties

IUPAC Name

1-(3-chlorophenyl)-6-[(3-fluorophenyl)methyl]-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-17-10-22-25(16-7-3-5-14(20)9-16)18(17)19(26)24(23-12)11-13-4-2-6-15(21)8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEXMYQSHWAWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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